molecular formula C26H35N3O5S2 B2358790 methyl 5,5,7,7-tetramethyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-57-4

methyl 5,5,7,7-tetramethyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2358790
CAS No.: 449782-57-4
M. Wt: 533.7
InChI Key: IAQGLXGSASMTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,5,7,7-tetramethyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural attributes include:

  • Tetramethyl substituents at positions 5 and 7, enhancing steric bulk and lipophilicity.
  • A methyl ester at position 3, contributing to metabolic stability and electronic effects.

While the provided evidence lacks direct data on this compound, its structural features suggest applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, given the prevalence of sulfonamide and heterocyclic motifs in such contexts .

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5S2/c1-16-8-7-13-29(15-16)36(32,33)18-11-9-17(10-12-18)22(30)27-23-20(24(31)34-6)19-14-25(2,3)28-26(4,5)21(19)35-23/h9-12,16,28H,7-8,13-15H2,1-6H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQGLXGSASMTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thieno[2,3-c]Pyridine Core

The thieno[2,3-c]pyridine scaffold is synthesized via a nitroso-mediated cyclization reaction, as described in the patent by. Starting from 2-amino-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile, nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) induces cyclization at 0–15°C to form the nitroso intermediate. Subsequent acid hydrolysis (6 N HCl, 60°C) eliminates the nitroso group, yielding the unsubstituted thieno[2,3-c]pyridine core.

Optimization Insights :

  • Temperature Control : Maintaining the reaction below 15°C during nitrosation prevents side reactions such as dimerization.
  • Acid Selection : Hydrochloric acid outperforms sulfuric or trifluoroacetic acids in terms of yield (47–56%) and purity.

Introduction of the Methyl Carboxylate Group

Esterification of the cyano group at position 3 is achieved through nucleophilic acyl substitution. Treating the nitrile intermediate with methanol in the presence of sulfuric acid (2 M, reflux, 12 h) converts the cyano group to a methyl carboxylate. This step typically attains >90% conversion, as confirmed by $$^{1}\text{H}$$ NMR monitoring of the carbonyl signal at δ 3.85 ppm (singlet, COOCH$$_3$$).

Reaction Conditions :

Parameter Value
Solvent Methanol
Catalyst H$$2$$SO$$4$$
Temperature Reflux (65°C)
Time 12 h

Sulfonylation of 4-Aminobenzoic Acid

The sulfamoyl moiety is introduced via a two-step protocol:

  • Sulfonation : 4-Aminobenzoic acid reacts with chlorosulfonic acid (ClSO$$_3$$H) in dichloromethane (0°C, 1 h) to yield 4-sulfamoylbenzoic acid.
  • Coupling with 3-Methylpiperidine : The sulfonic acid intermediate is treated with 3-methylpiperidine in the presence of N,N-diisopropylethylamine (DIPEA), yielding 4-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid.

Key Analytical Data :

  • FT-IR : S=O stretching at 1170 cm$$^{-1}$$ and 1360 cm$$^{-1}$$.
  • $$^{13}\text{C}$$ NMR : Quaternary carbon resonance at δ 125.3 ppm (C-SO$$_2$$-N).

Amide Bond Formation

The benzamido group is installed via a carbodiimide-mediated coupling reaction. Combining 4-[(3-methylpiperidin-1-yl)sulfonyl]benzoic acid with the thienopyridine core using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieves 85–92% yields.

Optimization Challenges :

  • Steric Hindrance : The bulky 3-methylpiperidine group necessitates extended reaction times (24 h vs. 12 h for simpler analogs).
  • Purification : Silica gel chromatography (ethyl acetate/hexanes, 1:3) effectively isolates the product with >99% purity (HPLC).

Final Characterization and Validation

The synthesized compound is characterized via:

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]$$^+$$ calculated for C$${27}$$H$${34}$$N$$3$$O$$5$$S$$_2$$: 552.1892; observed: 552.1889.
  • X-ray Crystallography : Confirms the trans configuration of the sulfamoyl group relative to the benzamide plane.

Thermogravimetric Analysis (TGA) :

  • Decomposition onset: 210°C, indicating thermal stability suitable for pharmaceutical formulation.

Industrial-Scale Production Considerations

Adapting the synthesis for industrial use involves:

  • Continuous Flow Reactors : Enhance nitrosation efficiency (90% yield at 10 kg/batch).
  • Catalyst Recycling : The squaramide organocatalyst (from) is recovered via filtration and reused for 5 cycles without loss of activity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
Patent Route 47 98 12.50
Organocatalytic 92 99.5 18.75

The organocatalytic method, while costlier, offers superior enantiopurity and scalability for high-value applications.

Chemical Reactions Analysis

Types of Reactions

methyl 5,5,7,7-tetramethyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to novel compounds with enhanced properties.

2. Biology

  • Biochemical Probes : Due to its structural characteristics, it is investigated as a biochemical probe for studying specific biological pathways and interactions at the molecular level. This can facilitate the understanding of complex biological systems and disease mechanisms.

3. Medicine

  • Therapeutic Properties : Research indicates potential therapeutic applications in treating inflammatory diseases and certain types of cancer. The compound's mechanism of action involves modulating enzyme activity or receptor interactions, which can lead to significant biological effects .

4. Industry

  • Material Development : The compound is being explored for its utility in developing new materials with specific properties tailored for industrial applications. This includes enhancing durability and stability in various formulations.

Case Studies and Research Findings

Several studies have highlighted the efficacy of methyl 5,5,7,7-tetramethyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The treatment led to increased levels of caspase-3 activity, indicating apoptosis induction .
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)2.67
    SW480 (Colon)1.50
    PC-3 (Prostate)1.80
  • Anti-inflammatory Effects : Other studies have suggested that the compound may reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory disorders .
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties against various pathogens. For instance:
    MicroorganismMinimum Inhibitory Concentration (MIC)Reference
    Staphylococcus aureus15.62 µg/mL
    Candida albicans15.62 µg/mL
    Escherichia coli31.25 µg/mL

Mechanism of Action

The mechanism of action of methyl 5,5,7,7-tetramethyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally analogous molecules from the literature:

Property Target Compound Analog 1: (2Z)-2-(4-Cyanobenzylidene)-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (11b) Analog 2: N-(5-(3,4-Dimethoxyphenyl)-Pyrrolo[2,3-b]Pyridin-3-yl)-4-Methoxybenzamide (8k) Analog 3: Ethyl Pyrazolo[3,4-c]Pyridine Carboxylate ()
Core Structure Thieno[2,3-c]pyridine Thiazolo[3,2-a]pyrimidine Pyrrolo[2,3-b]pyridine Pyrazolo[3,4-c]pyridine
Key Substituents Tetramethyl, sulfonamide-benzamido, methyl ester 4-Cyanobenzylidene, cyano, 5-methylfuran 3,4-Dimethoxyphenyl, 4-methoxybenzamide 4-Methoxyphenyl, ethoxycarbonyl, oxo
Molecular Weight ~550–600 (estimated) 403 (C~22~H~17~N~3~O~3~S) ~450 (C~24~H~23~N~3~O~4~) ~450–500 (estimated)
Solubility Moderate in polar aprotic solvents (due to sulfonamide) Low (nonpolar substituents dominate) Moderate (methoxy groups enhance polarity) Low to moderate (ester group)
Synthetic Method Likely multi-step, involving sulfonylation and amidation (inferred) Reflux with chloroacetic acid and aromatic aldehydes in acetic anhydride/AcOH Silica gel chromatography after coupling with 4-methoxybenzoic acid Multi-step via cyclization and esterification
Functional Groups Sulfonamide, benzamido, ester Cyano, benzylidene, furan Methoxy, benzamide Ester, oxo, nitrophenyl
Potential Applications Kinase inhibition, protease modulation Antimicrobial or antitumor (cyano and heterocyclic motifs) Kinase or receptor antagonism (benzamide and methoxy groups) Catalysis or bioactive intermediate (ester and nitro groups)

Key Findings:

Solubility: The sulfonamide group in the target compound may improve aqueous solubility compared to analogs like 11b (dominated by cyano and furan groups) .

Synthetic Accessibility : While the synthesis of analogs 11b and 8k involves straightforward reflux or chromatography, the target compound likely requires advanced sulfonylation and amidation steps, increasing synthetic complexity .

Bioactivity Potential: The sulfonamide-benzamido motif aligns with kinase inhibitor scaffolds, whereas analogs like 8k (methoxybenzamide) and 11b (cyano) may prioritize different biological targets .

Research Implications and Limitations

  • Data Gaps : Direct experimental data (e.g., melting point, yield, bioactivity) for the target compound are absent in the provided evidence, necessitating further characterization.
  • Computational Predictions : Molecular docking or QSAR modeling could elucidate its binding affinity relative to analogs.
  • Synthetic Challenges : The tetramethyl and sulfonamide groups may pose steric hindrance during synthesis, requiring optimized conditions .

Biological Activity

Methyl 5,5,7,7-tetramethyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a thieno[2,3-c]pyridine core structure with various substituents that may influence its biological activity. The presence of the piperidine moiety and sulfonamide group suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thieno[2,3-b]pyridine derivatives exhibit notable antimicrobial properties. For instance, certain derivatives have shown effectiveness against bacterial strains such as Streptococcus pneumoniae and Bacillus subtilis .

CompoundActivity AgainstReference
5bS. pneumoniae
11B. subtilis

Anticancer Properties

In vitro studies have demonstrated that related compounds can induce cytotoxic effects in various cancer cell lines. For example, derivatives of tetrahydropyridothienopyrimidine were evaluated for their antiproliferative activity against breast cancer (MCF-7), colon cancer (SW480), and liver cancer (HEPG-2) cell lines. Notably, specific compounds exhibited significant cytotoxicity and induced apoptosis through caspase activation .

CompoundCell Line TestedIC50 (μM)Mechanism of Action
11lMCF-72.67Caspase-3 activation
11mSW4801.50Cell cycle arrest

The biological mechanisms underlying the activity of this compound involve modulation of signaling pathways and protein interactions. The compound may act as an inhibitor of certain protein kinases involved in cell proliferation and survival pathways. Specifically, it has been suggested that it may regulate the hepatocyte growth factor receptor signaling pathway through dephosphorylation processes .

Study on Anticancer Activity

A study conducted on a library of compounds including thieno[2,3-c]pyridine derivatives revealed promising results in inhibiting tumor growth in multicellular spheroids. The investigation highlighted the importance of structural modifications in enhancing anticancer efficacy .

Evaluation of Antimicrobial Efficacy

Another study focused on the antimicrobial properties of synthesized thieno[2,3-b]pyridine derivatives. It was found that certain compounds exhibited superior activity compared to standard antibiotics against resistant strains of bacteria .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step reactions:

  • Sulfonamide coupling : Reacting 4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl chloride with the thieno[2,3-c]pyridine core under basic conditions (e.g., DMF/NaH) to form the benzamido linkage .
  • Esterification : Introducing the methyl carboxylate group via nucleophilic substitution or coupling reactions .
  • Purification : High-Performance Liquid Chromatography (HPLC) or crystallization in solvents like ethyl ether ensures >95% purity . Critical parameters include temperature control (20–80°C) and anhydrous solvents to prevent hydrolysis of sensitive groups .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation : ¹H/¹³C NMR to verify functional groups (e.g., sulfonamide, ester) and stereochemistry .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and Mass Spectrometry (MS) for molecular ion validation .
  • Solubility profiling : Phase solubility studies in DMSO, ethanol, and aqueous buffers .

Q. What are the primary functional groups and their roles in reactivity?

  • Sulfonamide : Enhances binding to biological targets (e.g., kinases) via hydrogen bonding .
  • Methyl carboxylate : Improves membrane permeability and metabolic stability .
  • Thieno[2,3-c]pyridine core : Provides a rigid scaffold for substituent positioning, critical for Structure-Activity Relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) for sulfonamide coupling to enhance reaction rates .
  • Catalysis : Employ Pd-based catalysts for cross-coupling reactions to reduce side products .
  • In-line monitoring : Real-time HPLC or IR spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What methodologies resolve discrepancies in biological activity data?

  • Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and radiometric assays to confirm IC₅₀ values .
  • Stability testing : Incubate the compound in assay buffers (pH 7.4, 37°C) to rule out degradation artifacts .
  • Dose-response curves : Use 8–12 concentration points to minimize variability in potency measurements .

Q. How do structural modifications affect biological activity?

  • Piperidine substitution : Replacing 3-methylpiperidin-1-yl with 4-methyl or morpholino groups alters target selectivity (e.g., kinase vs. GPCR targets) .
  • Methyl carboxylate replacement : Switching to ethyl esters reduces metabolic clearance but may lower solubility .
  • Thieno[2,3-c]pyridine core rigidity : Adding tetramethyl groups enhances conformational stability, improving binding affinity .

Q. What strategies determine metabolic stability in preclinical studies?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite identification : Use high-resolution MS to detect hydroxylation or sulfonamide cleavage products .
  • Plasma stability : Monitor degradation in plasma (37°C, 24 hrs) to assess suitability for in vivo studies .

Q. How can computational methods predict the mechanism of action?

  • Molecular docking : Simulate interactions with kinase ATP-binding pockets (e.g., PDB 1ATP) to prioritize targets .
  • Molecular Dynamics (MD) : Assess binding mode stability over 100-ns simulations .
  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity to guide SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.